![molecular formula C15H28O2 B14284290 Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis- CAS No. 129228-18-8](/img/structure/B14284290.png)
Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with two methoxy groups and a methoxymethyl group attached to it. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- can be achieved through several methods. One common approach involves the methylation of cyclopentanol, where methanol is added to cyclopentene. This method is preferred for its sustainability as it does not produce by-products . Another method involves the use of lithium carbonate for the elimination of α-bromo-cyclopentanone, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane, 1,2-dimethoxy-, trans-: This compound has a similar cyclopentane ring structure with two methoxy groups but differs in the position and configuration of the substituents.
1,2-Dimethylenecyclopentane: Another similar compound with a cyclopentane ring and methylene groups.
Uniqueness
Cyclopentane, 1,1’-[2-methoxy-1-(methoxymethyl)ethylidene]bis- is unique due to its specific arrangement of methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity compared to other cyclopentane derivatives.
Propiedades
Número CAS |
129228-18-8 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
(2-cyclopentyl-1,3-dimethoxypropan-2-yl)cyclopentane |
InChI |
InChI=1S/C15H28O2/c1-16-11-15(12-17-2,13-7-3-4-8-13)14-9-5-6-10-14/h13-14H,3-12H2,1-2H3 |
Clave InChI |
BEDHCUAJOBASSZ-UHFFFAOYSA-N |
SMILES canónico |
COCC(COC)(C1CCCC1)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
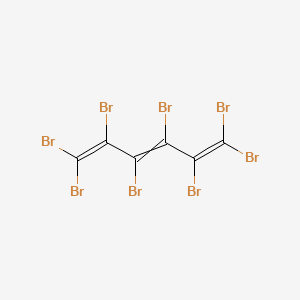
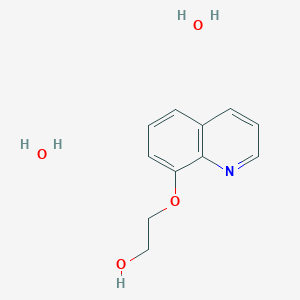
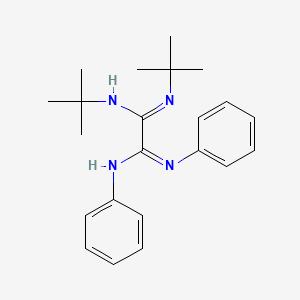

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

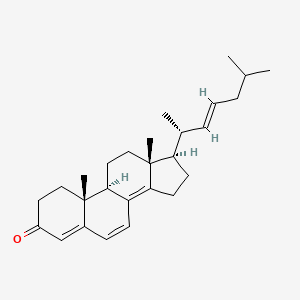
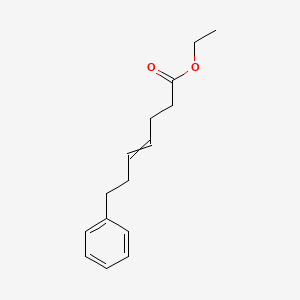
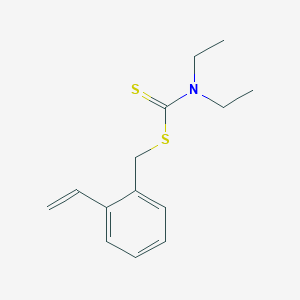

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
